molecular formula C11H9ClF3NO2 B5708963 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide

Cat. No.: B5708963
M. Wt: 279.64 g/mol
InChI Key: KVZPIKXGBZCAFC-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide is an organic compound characterized by the presence of a trifluoromethyl group, a chloro-substituted phenyl ring, and an oxobutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with an appropriate acylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a base such as pyridine, which facilitates the formation of the amide bond . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium; elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; room temperature to reflux.

    Substitution: Nucleophiles (amines, thiols); polar aprotic solvents; elevated temperatures.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted phenyl derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide is unique due to its specific substitution pattern and the presence of both trifluoromethyl and chloro groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO2/c1-6(17)4-10(18)16-9-3-2-7(12)5-8(9)11(13,14)15/h2-3,5H,4H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZPIKXGBZCAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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